3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic small molecule featuring a benzoxazolone core linked via a ketone-containing ethyl chain to a piperazine ring substituted with a pyridazine-triazole moiety.
Properties
IUPAC Name |
3-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O3/c28-18(11-26-14-3-1-2-4-15(14)30-19(26)29)25-9-7-24(8-10-25)16-5-6-17(23-22-16)27-13-20-12-21-27/h1-6,12-13H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZMFGSCBBIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target tubulin, a protein that is crucial for cell division and structure.
Mode of Action
The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one likely interacts with its target by binding to it, which can lead to changes in the target’s function. For instance, if tubulin is indeed the target, the compound could inhibit tubulin polymerization, disrupting the formation of microtubules and thus interfering with cell division.
Biochemical Pathways
The biochemical pathways affected by 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one are likely related to cell division and apoptosis, given the potential target of tubulin. By inhibiting tubulin polymerization, the compound could disrupt the mitotic spindle, leading to cell cycle arrest and potentially triggering programmed cell death or apoptosis.
Result of Action
The molecular and cellular effects of 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one’s action would likely include disruption of cell division and induction of apoptosis. This could result in the death of rapidly dividing cells, such as cancer cells.
Biological Activity
The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple pharmacologically relevant moieties:
- Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Pyridazine : Often associated with various biological activities including antimicrobial and anti-inflammatory effects.
- Piperazine : Commonly found in psychoactive drugs and known for its ability to interact with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis, while the piperazine component may modulate neurotransmitter systems.
Key Mechanisms:
- Enzyme Inhibition : The triazole group can inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to potential therapeutic effects against pathogens.
- Receptor Modulation : The piperazine ring may interact with serotonin and dopamine receptors, influencing neurological pathways.
Antimicrobial Activity
Research indicates that compounds containing triazole and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example:
- Cytotoxicity Assays : Compounds structurally similar to the target compound demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.99 µM to higher concentrations depending on structural modifications .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10ec | BT-474 | 0.99 |
| 10ec | HeLa | Varies |
| 10ec | MCF-7 | Varies |
Case Studies
- Cytotoxic Mechanism : A study demonstrated that a derivative of this compound induces apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases, suggesting a mechanism involving tubulin polymerization inhibition .
- In Vivo Studies : Preliminary animal studies indicated that similar triazole-containing compounds showed reduced tumor growth in xenograft models, reinforcing their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include forming the triazole ring, introducing the piperazine moiety, and constructing the benzo[d]oxazole framework. The structural complexity of this compound allows for diverse modifications that can enhance its biological activity.
Key Synthetic Pathways
- Formation of the Triazole Ring : This is generally achieved through a cycloaddition reaction involving azides and alkynes.
- Piperazine Integration : Piperazine can be introduced via nucleophilic substitution reactions.
- Benzo[d]oxazole Construction : This is typically accomplished through cyclization reactions involving appropriate phenolic precursors.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1H-1,2,4-triazole have been shown to inhibit various bacterial strains and fungi effectively . The presence of piperazine and pyridazine enhances these properties by increasing solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that similar triazole-containing compounds can serve as potent anticancer agents. For example, a related compound was found to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460), with IC50 values in the nanomolar range . The mechanism often involves the inhibition of tubulin polymerization, disrupting cancer cell proliferation.
Neuroprotective Effects
Some derivatives have shown promise in treating neurodegenerative diseases. The modulation of Janus kinase pathways by triazole derivatives has been explored in the context of Huntington's disease . This suggests potential applications in neuroprotection and cognitive enhancement.
Lead Compounds in Pharmaceutical Research
The unique structural features of 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one make it a candidate for further development as a lead compound in drug discovery programs targeting various diseases.
Case Study 1: Anticancer Research
A study focused on a derivative of this compound demonstrated significant anticancer activity through in vitro assays. The compound exhibited an IC50 value of 0.99 μM against BT-474 cells, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of a related triazole derivative against resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was noted as a crucial mechanism for its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazolone and Piperazine Linkages
Key structural analogues include derivatives synthesized in studies on bivalent benzoxazolone ligands (). These compounds share a benzoxazolone/thiazolone core connected to a piperazine linker but differ in substituents and chain length. For example:
- Compound 5i : 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one .
- Compound 5k : 3-(3-(4-(5-(2-oxobenzo[d]oxazol-3(2H)-yl)pentyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one .
Key Observations :
- The target compound’s pyridazine-triazole substituent distinguishes it from analogues with simpler benzoxazolone/thiazolone termini.
- Longer alkyl linkers (e.g., pentyl in 5k) may enhance flexibility and binding interactions compared to the ethyl-ketone linker in the target compound.
Piperazinylsulfonyl-Benzoxazolone Derivatives
describes 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 115596-18-4), which replaces the pyridazine-triazole group with a sulfonyl-piperazine moiety.
Table 2: Functional Group Comparison
| Compound | Core Structure | Key Substituent | Molecular Formula |
|---|---|---|---|
| Target Compound | Benzoxazolone | Pyridazine-triazole-piperazine | C₁₉H₂₀N₈O₃ |
| CAS 115596-18-4 | Benzoxazolone | Piperazinylsulfonyl | C₁₁H₁₃N₃O₄S |
Key Observations :
- Piperazine positioning (N-1 vs. N-4 substitution) may influence receptor-binding specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
